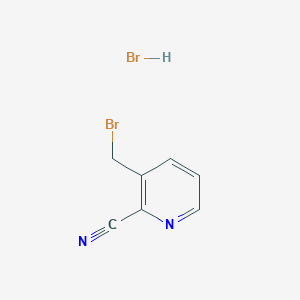

![molecular formula C14H18BClO2 B12504384 2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12504384.png)

2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto de éster borónico con aplicaciones significativas en la síntesis orgánica. Es conocido por su papel en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para la formación de enlaces carbono-carbono en la química orgánica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano generalmente implica la reacción del ácido 2-(2-Clorofenil)etenilborónico con pinacol en presencia de un agente deshidratante. La reacción se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y la interferencia de la humedad. Las condiciones de reacción a menudo incluyen:

Disolvente: Tetrahidrofurano (THF) o diclorometano (DCM)

Temperatura: Temperatura ambiente a reflujo

Catalizador: Catalizadores a base de paladio para reacciones de acoplamiento

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactores a granel: Reactores a gran escala con control preciso de temperatura y presión

Purificación: Cristalización o cromatografía para lograr alta pureza

Control de calidad: Pruebas rigurosas para asegurar la consistencia y la pureza

Análisis De Reacciones Químicas

Tipos de reacciones

2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión a alcoholes o cetonas correspondientes

Reducción: Formación de alcanos o alquenos

Sustitución: Intercambio de halógenos o sustitución nucleofílica

Reactivos y condiciones comunes

Oxidación: Uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C)

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas

Productos principales

Oxidación: Formación de 2-(2-Clorofenil)etanol

Reducción: Formación de 2-(2-Clorofenil)etano

Sustitución: Formación de diversos derivados sustituidos según el nucleófilo utilizado

Aplicaciones Científicas De Investigación

2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura para sintetizar moléculas orgánicas complejas

Biología: Utilizado en la síntesis de compuestos biológicamente activos y productos farmacéuticos

Medicina: Implicado en el desarrollo de candidatos a fármacos y agentes terapéuticos

Industria: Aplicado en la producción de materiales avanzados y polímeros

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su papel como éster borónico en reacciones de acoplamiento cruzado. El mecanismo implica:

Activación: Formación de un complejo boronato con un catalizador de paladio

Transmetalación: Transferencia del grupo orgánico desde el boro al paladio

Eliminación reductora: Formación del enlace carbono-carbono y regeneración del catalizador

Comparación Con Compuestos Similares

Compuestos similares

- Ácido fenilborónico

- Ácido vinilborónico

- 4,4,5,5-Tetrametil-2-(2-feniletenil)-1,3,2-dioxaborolano

Unicidad

2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano es único debido a su estructura específica, que confiere reactividad y selectividad distintas en las reacciones de acoplamiento cruzado. Su grupo clorofenilo mejora su utilidad en la síntesis de compuestos aromáticos clorados, que son valiosos en productos farmacéuticos y agroquímicos.

Propiedades

Fórmula molecular |

C14H18BClO2 |

|---|---|

Peso molecular |

264.56 g/mol |

Nombre IUPAC |

2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3 |

Clave InChI |

LSWXAAQYYFRGPI-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)

![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B12504321.png)

![2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12504347.png)

![sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-methyl-3-(4-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12504364.png)

![4-Chloronaphtho[2,3-b]benzofuran](/img/structure/B12504372.png)